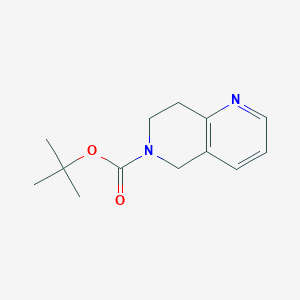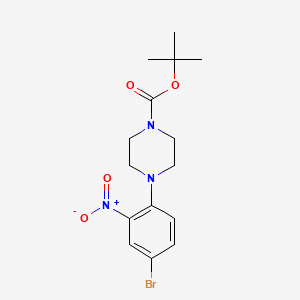
4-(4-ブロモ-2-ニトロフェニル)ピペラジン-1-カルボン酸tert-ブチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate”, similar compounds have been synthesized using various methods. For instance, two derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .科学的研究の応用
医薬品中間体
4-(4-ブロモ-2-ニトロフェニル)ピペラジン-1-カルボン酸tert-ブチル: は、医薬品研究において貴重な中間体です。これは、新しい薬剤の開発に不可欠なさまざまなピペラジン誘導体の合成に使用されます。 この化合物は、置換などの反応を起こす能力があるため、さまざまな薬理活性分子の作成のための汎用性の高いビルディングブロックとなります .
有機合成
この化合物は、特に複雑な分子の構築において、有機合成における重要な出発物質として役立ちます。 その反応性のブロモ基とニトロ基により、選択的な修飾が可能になり、化学者は医薬品や材料科学において潜在的な用途を持つ新規有機化合物を設計および合成することができます .
材料科学
材料科学において、4-(4-ブロモ-2-ニトロフェニル)ピペラジン-1-カルボン酸tert-ブチルは、ポリマーや樹脂の特性を修飾するために使用できます。 研究者は、この化合物をポリマー鎖に組み込むことにより、材料の熱安定性、剛性、耐久性を向上させることができます .
分析化学
この化合物のユニークな構造により、HPLC、LC-MS、およびUPLCなどの分析技術における標準として使用することができます。 クロマトグラフィーにおける明確に定義されたピークは、複雑な混合物中の類似化合物の正確な同定と定量に役立ちます .
生物学的研究
これは、低分子と生物学的標的間の相互作用を調べるための生物学的研究で使用されてきました。 この化合物のブロモ基とニトロ基は、酵素、受容体、その他のタンパク質の活性部位をプローブするために使用でき、その機能の理解と阻害剤の設計に役立ちます .
化学教育
この化合物は、その反応性と複数の官能基の存在により、さまざまな化学反応と合成戦略を学生に示すために教育機関でも使用されており、有機化学の原理に関する理解を深めます .
作用機序
Target of Action
Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate is a complex organic compound that has been used in the synthesis of Vortioxetine Hydrobromide , a drug used in the treatment of depression . .
Mode of Action
It’s known that the compound plays a crucial role in the synthesis of vortioxetine hydrobromide , which is known to interact with several different neurotransmitter receptors in the brain, contributing to its antidepressant effect .
Biochemical Pathways
As a precursor in the synthesis of vortioxetine hydrobromide , it may indirectly influence serotonin pathways, which are known to be involved in mood regulation .
Pharmacokinetics
As a precursor in the synthesis of vortioxetine hydrobromide , its pharmacokinetic properties could be inferred from those of the final product .
Result of Action
As a precursor in the synthesis of vortioxetine hydrobromide , its action results in the production of a compound with significant antidepressant effects .
Action Environment
Like most organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .
生化学分析
Biochemical Properties
Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate on cellular processes are diverse. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, affects various cellular processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the enzyme’s active site, thereby blocking substrate access. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and altered metabolic function .
Metabolic Pathways
Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other biochemical entities .
Transport and Distribution
The transport and distribution of tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .
特性
IUPAC Name |
tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)12-5-4-11(16)10-13(12)19(21)22/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRDVUJPBHVBFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
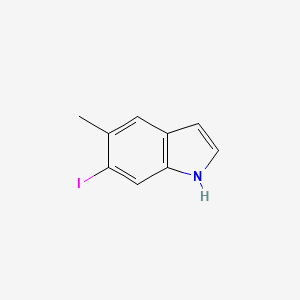


![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)
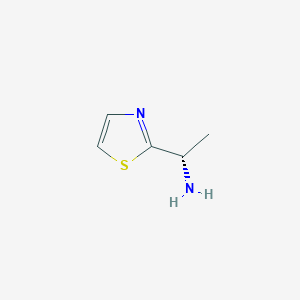

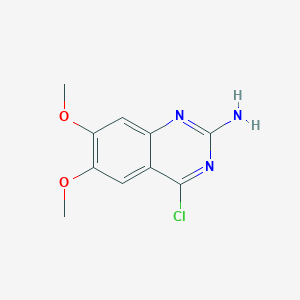
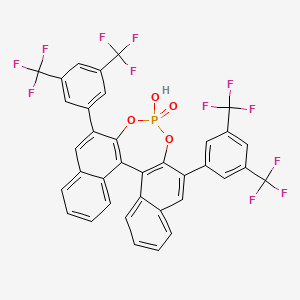
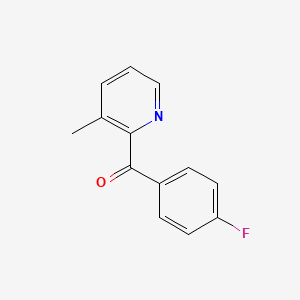
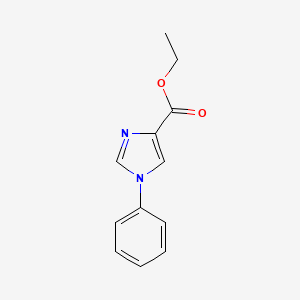
![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)
